molecular formula C9H8ClN3O2 B068330 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 175201-94-2

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B068330
CAS No.: 175201-94-2
M. Wt: 225.63 g/mol
InChI Key: LHEUUYZQYKWDSY-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This multifunctional heterocyclic compound features a pyrazolopyridine core, a scaffold of significant interest due to its prevalence in pharmacologically active molecules. The presence of the carboxylic acid group at the 5-position provides a versatile handle for amide coupling or esterification reactions, enabling the rapid synthesis of targeted compound libraries. The chloro substituent at the 4-position serves as an excellent leaving group, facilitating subsequent nucleophilic aromatic substitution to introduce diverse amines, alkoxides, or other nucleophiles, thereby allowing for extensive structural diversification. This compound is particularly valuable in the development of kinase inhibitors, where the pyrazolopyridine scaffold is known to act as a privileged structure capable of mimicking adenine and achieving high-affinity binding to ATP pockets. Researchers can leverage this building block to explore structure-activity relationships (SAR) and optimize the potency and selectivity of lead compounds targeting various oncological, inflammatory, and neurological pathways. Supplied with high purity and characterized by rigorous analytical methods, it is an essential reagent for synthetic organic chemists and pharmaceutical researchers dedicated to innovating new therapeutic agents.

Properties

IUPAC Name

4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-4-6-7(10)5(9(14)15)3-11-8(6)13(2)12-4/h3H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEUUYZQYKWDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346742
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-94-2
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175201-94-2
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Preparation Methods

Cyclization of 4-Chloro-3-Nitropyridine Derivatives

A foundational method involves the cyclization of 4-chloro-3-nitropyridine with 1,3-dimethyl-1H-pyrazole. The reaction proceeds via nucleophilic aromatic substitution, where the pyrazole’s nitrogen attacks the electron-deficient pyridine ring.

Reaction Conditions :

  • Solvent : Toluene or dimethylformamide (DMF)

  • Temperature : 80–120°C

  • Catalyst : Potassium carbonate or triethylamine

  • Yield : 45–60%

Post-cyclization, the nitro group is reduced to an amine using hydrogen gas and palladium on carbon, followed by oxidation to introduce the carboxylic acid moiety.

Condensation-Hydrolysis Sequences

An alternative route employs ethyl 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate as an intermediate. The ester is hydrolyzed under basic conditions to yield the carboxylic acid.

Typical Hydrolysis Protocol :

  • Reagents : Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1)

  • Temperature : 50–60°C

  • Reaction Time : 6–8 hours

  • Yield : 70–85%

Modern Methodological Innovations

Catalytic C–H Functionalization

Recent advances utilize palladium-catalyzed C–H activation to introduce substituents directly onto the pyrazolo[3,4-b]pyridine core. For example, directed ortho-metalation enables regioselective chlorination at C4.

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 2,2'-Bipyridyl

  • Chlorinating Agent : N-Chlorosuccinimide (NCS)

  • Solvent : Acetonitrile

  • Yield : 55–65%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for cyclization and hydrolysis steps. A representative protocol achieves full conversion in 30 minutes compared to 12 hours under conventional heating.

Microwave Parameters :

  • Power : 300 W

  • Temperature : 150°C

  • Pressure : 250 psi

  • Yield Improvement : 15–20% over traditional methods

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. Continuous flow reactors have replaced batch processes for key steps:

Flow Reactor Setup :

  • Residence Time : 5–10 minutes

  • Throughput : 50–100 kg/day

  • Solvent Recovery : >90% via integrated distillation

Table 1: Comparison of Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
Reaction Time12–24 hours5–10 minutes
Yield60–70%75–85%
Solvent Consumption10 L/kg3 L/kg
Purity92–95%97–99%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically impacts cyclization efficiency. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. A toluene/water biphasic system mitigates this by segregating reactants.

Temperature Optimization :

  • Cyclization : 100°C maximizes ring closure while minimizing decomposition.

  • Hydrolysis : 55°C balances reaction rate and ester stability.

Catalytic Enhancements

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates hydrolysis:

  • Reaction Time Reduction : 8 → 4 hours

  • Yield Increase : 70% → 82%

Analytical Characterization

Post-synthetic analysis ensures structural fidelity and purity:

Key Techniques :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at δ 2.55 ppm, aromatic protons at δ 8.90 ppm).

  • HPLC : Quantifies purity (>98% achieved via recrystallization from ethanol/water).

  • IR Spectroscopy : Identifies carboxylic acid C=O stretching at 1717 cm⁻¹.

Table 2: Analytical Benchmarks

ParameterSpecification
Purity (HPLC)≥98%
Residual Solvents<500 ppm
Chlorine Content15.2–15.8%

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

Pharmaceutical Development

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been utilized as a key intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in treating conditions such as cancer and inflammation due to their ability to inhibit specific biological pathways.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can act as potent inhibitors of certain kinases involved in cancer progression. For example, modifications to the pyrazolo[3,4-b]pyridine structure have yielded compounds with enhanced selectivity and potency against cancer cell lines .

The compound exhibits various biological activities, including anti-inflammatory and antimicrobial properties. Studies indicate that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study: Anti-inflammatory Properties

In vitro studies have shown that compounds derived from this compound significantly reduce the production of TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases .

Chemical Biology

This compound is also employed in chemical biology as a tool for probing biological systems. Its ability to selectively bind to specific targets makes it suitable for use in the development of molecular probes.

Case Study: Targeted Drug Delivery

Research has indicated that conjugating 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives with targeting moieties can enhance the delivery of therapeutic agents to specific tissues, improving efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name & CAS Substituents Molecular Formula Molecular Weight Biological Activity Key Findings/Properties
4-Chloro-1,3-dimethyl-1H-pyrazolo[...]carboxylic acid (175201-94-2) Cl (C4), CH₃ (N1, C3), COOH (C5) C9H8ClN3O2 225.63 Intermediate for active esters/amides Poorly soluble; eye irritant (H319)
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[...]carboxylate (20481-15-6) Cl (C4), CH₃ (N1, C3), COOEt (C5) C11H12ClN3O2 253.69 A1 adenosine receptor (A1AR) ligand High lipophilicity; Ki < 10 nM
3-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Br (C3), COOH (C5) C9H8BrN3O2 229.07 Not reported Higher molecular weight; synthetic utility
SQ 20006 (1-ethyl-4-hydrazino-1H-pyrazolo[...]carboxylate) Ethyl ester (C5), hydrazino (C4), Cl (C7) C10H14N6O2•HCl 286.72 Phosphodiesterase inhibitor Blocks p70S6k activation
6-(4-Fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-...carboxylic acid F-Ph (C6), CH₃ (N1), SMe (C4), Ph (C3), COOH C21H16FN3O2S 393.44 Antitubercular activity 94% yield via ester hydrolysis

Impact of Substituents on Properties

  • Carboxylic Acid vs. Ester :

    • The carboxylic acid (target compound) offers polar functionality for hydrogen bonding but may limit membrane permeability. In contrast, ethyl esters (e.g., 20481-15-6) enhance lipophilicity, improving receptor binding (e.g., A1AR Ki < 10 nM) .
    • Hydrolysis of esters to carboxylic acids (e.g., synthesis in ) is critical for modulating solubility and bioavailability.
  • Halogen Substitutions: Chlorine at C4 (target compound) vs.
  • Aromatic and Heterocyclic Additions :

    • Derivatives with fluorophenyl or methylthio groups (e.g., ) demonstrate enhanced antitubercular or enzyme inhibitory activities, highlighting the role of extended π-systems or sulfur-containing moieties.

Biological Activity

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 175201-94-2) is a heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and antibacterial properties.

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • IUPAC Name : this compound

Antiviral Activity

Recent studies have highlighted the antiviral potential of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Mechanism of Action : The compound has shown efficacy against various viruses by inhibiting viral replication. In particular, it has been tested against the Hepatitis A virus (HAV) and Herpes Simplex Virus type 1 (HSV-1). In a screening assay, it demonstrated significant antiviral activity with an effective concentration (EC50) lower than that of several commercial antiviral agents .
CompoundVirus TargetedEC50 (μg/mL)
This compoundHSV-120
Other derivativesHAV20

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

  • COX Inhibition : Studies have shown that derivatives of this pyrazolo compound can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The IC50 values for COX inhibition ranged from 19.45 μM to 42.1 μM for various derivatives .
CompoundCOX EnzymeIC50 (μM)
Derivative ACOX-119.45 ± 0.07
Derivative BCOX-231.4 ± 0.12

Antibacterial Activity

Some derivatives of the compound have also been evaluated for antibacterial properties:

  • In Vitro Studies : Preliminary tests indicated that certain pyrazolo derivatives exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antiviral Efficacy : A study conducted by Bernardino et al. assessed the antiviral activity against tobacco mosaic virus (TMV), demonstrating a significant reduction in viral load compared to untreated controls .
  • Anti-inflammatory Research : In a rat model of inflammation induced by carrageenan, derivatives showed a significant decrease in paw edema compared to controls, indicating their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via condensation of 4-chloro-1H-pyrazolo[3,4-b]pyridine with aniline derivatives under reflux conditions. Hydrolysis of ester intermediates (e.g., using LiOH in dioxane/water) yields the carboxylic acid derivative . Optimization includes temperature control (e.g., 50°C for hydrolysis) and solvent selection (e.g., toluene for azeotropic drying) to improve yields . Mannich-type reactions are alternative pathways for introducing aminoalkyl substituents .

Q. How does the compound’s acidity influence its reactivity in esterification or amidation reactions?

  • Methodological Answer : The pyrazolo[3,4-b]pyridine core enhances acidity through resonance stabilization, enabling efficient proton transfer in nucleophilic reactions. For esterification, use activating agents like DCC/DMAP in anhydrous THF. For amidation, coupling reagents (e.g., HATU) with tertiary amine bases (e.g., DIPEA) in DMF are recommended .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.55 ppm and aromatic protons at δ 8.90 ppm) .
  • HPLC : Validates purity (>95%) with retention time comparisons .
  • IR Spectroscopy : Confirms carboxylic acid C=O stretching (~1717 cm⁻¹) .

Advanced Research Questions

Q. What structural modifications enhance antileishmanial activity, and how are QSAR models applied?

  • Methodological Answer : Introducing 3'-diethylaminomethyl groups improves activity (IC₅₀ = 0.12 µM against Leishmania amazonensis). QSAR models use hydrophobic (log P) and steric (Sterimol B₂) parameters, determined via shake-flask log P measurements and semiempirical AM1 molecular modeling . Substituent lipophilicity correlates with membrane penetration, while steric bulk reduces off-target binding .

Q. How can molecular docking studies guide the design of derivatives targeting benzodiazepine (BZ) receptors?

  • Methodological Answer : Docking into BZ1 receptor pockets identifies key interactions:

  • The pyrazolo[3,4-b]pyridine core forms π-π stacking with Phe77.
  • 4-Fluoro-3-(trifluoromethyl)phenyl groups engage in hydrophobic contacts with Leu98.
  • Selectivity for BZ1 over BZ2 is confirmed via Hill coefficient analysis (<1) and regional brain binding assays .

Q. How do discrepancies in log P values arise across studies, and how can they be resolved?

  • Methodological Answer : Log P variations stem from solvent systems (e.g., octanol/water vs. computational fragment methods like Hansch-Fujita). Validate experimentally via shake-flask partitioning (pH 7.4) and cross-check with HPLC-derived retention factors . Adjust substituents (e.g., methyl vs. chloro) to fine-tune hydrophobicity.

Q. What strategies improve metabolic stability in preclinical studies?

  • Methodological Answer :

  • Ester-to-amide substitution : Reduces hepatic esterase cleavage (e.g., replacing ethyl esters with tert-butyl amides) .
  • Deuterium labeling : Stabilizes metabolically labile C-H bonds (e.g., deuterated methyl groups) .
  • In vitro microsomal assays : Screen compounds using rat liver microsomes to identify vulnerable sites .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

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